
4H-1,2,4-Triazol-3-amine, 4-ethyl-
Overview
Description
4H-1,2,4-Triazol-3-amine, 4-ethyl- is a heterocyclic compound with the molecular formula C4H8N4 and a molecular weight of 112.1331 g/mol . It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4H-1,2,4-Triazol-3-amine, 4-ethyl- typically involves the reaction of ethyl hydrazine with formamide under acidic conditions to form the triazole ring . Another method involves the reaction of ethyl hydrazine with triethyl orthoformate, followed by cyclization with ammonium acetate . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4H-1,2,4-Triazol-3-amine, 4-ethyl- undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted triazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives .
Scientific Research Applications
4H-1,2,4-Triazol-3-amine, 4-ethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazol-3-amine, 4-ethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as cytochrome P450, leading to antifungal and anticancer effects . It can also interact with DNA and proteins, disrupting their normal functions and leading to cell death in microbial and cancer cells .
Comparison with Similar Compounds
4H-1,2,4-Triazol-3-amine, 4-ethyl- is unique among triazole derivatives due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
1,2,4-Triazole: The parent compound with a wide range of applications in pharmaceuticals and agrochemicals.
3-Amino-1,2,4-triazole: Known for its use as a herbicide and in biochemical research.
4-Methyl-1,2,4-triazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Compared to these compounds, 4H-1,2,4-Triazol-3-amine, 4-ethyl- offers unique advantages in terms of its reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-ethyl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-8-3-6-7-4(8)5/h3H,2H2,1H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXAZICPXWFRME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075349 | |
Record name | 4-Ethyl-4H-1,2,4-triazole-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42786-06-1 | |
Record name | 4-Ethyl-4H-1,2,4-triazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42786-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1,2,4-Triazol-3-amine, 4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042786061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-4H-1,2,4-triazole-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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